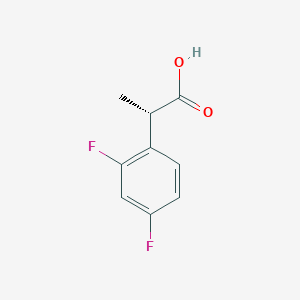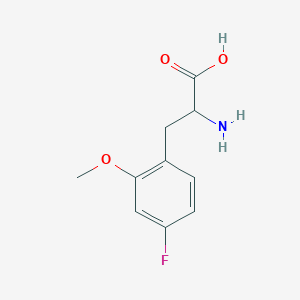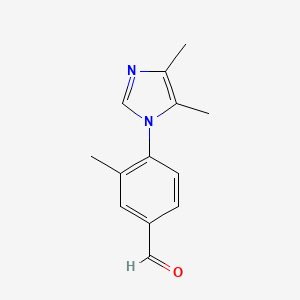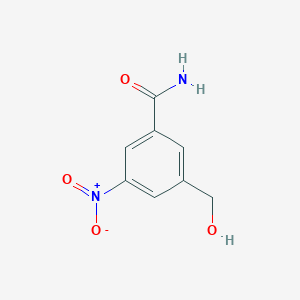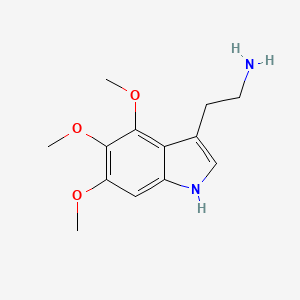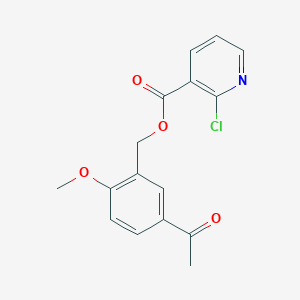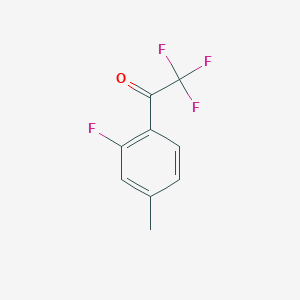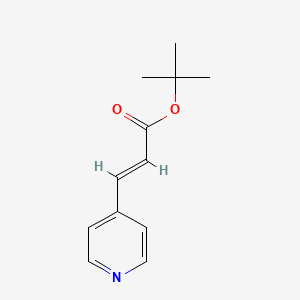
tert-Butyl (E)-3-(4-Pyridyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-3-(4-Pyridyl)acrylate: is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound features a tert-butyl group, a pyridyl group, and an acrylate moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(4-Pyridyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: tert-Butyl (E)-3-(4-Pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into alcohols or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce pyridyl alcohols.
科学的研究の応用
Chemistry: tert-Butyl (E)-3-(4-Pyridyl)acrylate is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used to study the interactions between acrylates and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and versatility make it a valuable component in various industrial processes.
作用機序
The mechanism of action of tert-Butyl (E)-3-(4-Pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming long-chain polymers. The pyridyl group can interact with metal ions, facilitating coordination chemistry and catalysis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
tert-Butyl acrylate: Similar in structure but lacks the pyridyl group.
4-Pyridyl acrylate: Contains the pyridyl group but lacks the tert-butyl group.
tert-Butyl (E)-3-(2-Pyridyl)acrylate: Similar structure with a different position of the pyridyl group.
Uniqueness: tert-Butyl (E)-3-(4-Pyridyl)acrylate is unique due to the combination of the tert-butyl, pyridyl, and acrylate groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
tert-butyl (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+ |
InChIキー |
YTBPAPQPPDTSIM-SNAWJCMRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=NC=C1 |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


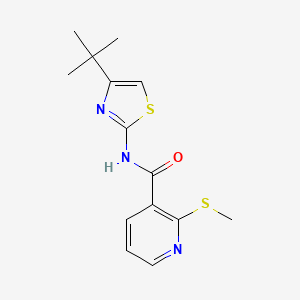
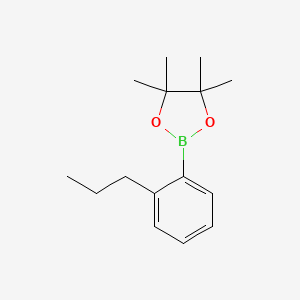

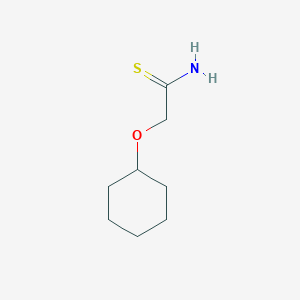
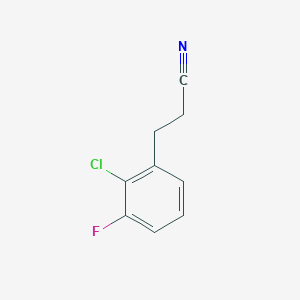
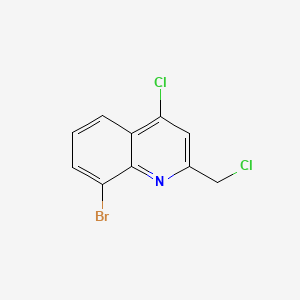
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
